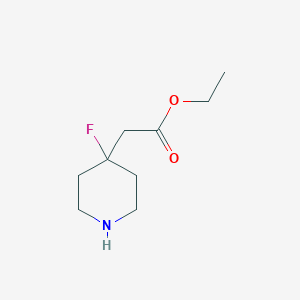

Ethyl 2-(4-fluoropiperidin-4-yl)acetate

Description

Ethyl 2-(4-fluoropiperidin-4-yl)acetate is a fluorinated piperidine derivative characterized by an ethyl acetate group attached to the 4-position of a piperidine ring, which is further substituted with a fluorine atom. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by fluorine. Fluorination often enhances metabolic stability, bioavailability, and binding affinity in drug candidates . The piperidine core contributes to conformational rigidity, while the ester group enables functionalization into acids or amides for downstream applications.

Properties

Molecular Formula |

C9H16FNO2 |

|---|---|

Molecular Weight |

189.23 g/mol |

IUPAC Name |

ethyl 2-(4-fluoropiperidin-4-yl)acetate |

InChI |

InChI=1S/C9H16FNO2/c1-2-13-8(12)7-9(10)3-5-11-6-4-9/h11H,2-7H2,1H3 |

InChI Key |

VNLDKLLTKJHOBS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1(CCNCC1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-fluoropiperidin-4-yl)acetate typically involves the reaction of 4-fluoropiperidine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluoropiperidin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom in the piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of azides or thioethers.

Scientific Research Applications

Ethyl 2-(4-fluoropiperidin-4-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluoropiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the piperidine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:

Key Observations:

- Fluorine vs. Methyl groups in 2,2,6,6-tetramethyl derivatives increase lipophilicity (LogP ~3.1) but may hinder binding to sterically sensitive targets .

- Trifluoroacetyl Group : The electron-withdrawing trifluoroacetyl group in enhances electrophilicity, making the compound reactive toward nucleophiles—a contrast to the fluorine-substituted target.

- Benzofuran Core : Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate diverges structurally but shares ester functionality; its sulfinyl group and aromatic system enable distinct π-π interactions in crystal packing.

Crystallographic and Computational Insights

- Crystal Packing: Fluorine’s small size and high electronegativity may lead to weaker C–H···F interactions compared to the strong hydrogen bonds observed in hydroxylated analogs (e.g., three non-classical C–H···O bonds in ).

- Software Use : SHELXL is widely employed for refining crystal structures of such esters, as seen in studies of brominated benzofuran derivatives .

Biological Activity

Ethyl 2-(4-fluoropiperidin-4-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a fluorine atom. This structural feature is significant as fluorinated compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts.

The mechanism of action of this compound involves its interaction with various biological targets, including enzymes and receptors. The compound may function as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. Detailed studies are required to fully elucidate the specific molecular interactions involved.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuropharmacological Effects : The compound has been investigated for its potential in treating neurological disorders, possibly due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems.

- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit inflammatory pathways, potentially through modulation of cytokine levels and inflammatory mediators.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

-

Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. The results indicated a significant reduction in cell death rates compared to controls (Table 1).

Treatment Group Cell Viability (%) Control 45 Ethyl 2-(4-F)-Acetate (10 µM) 75 Ethyl 2-(4-F)-Acetate (50 µM) 85 -

Anti-inflammatory Activity : In a murine model of colitis, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in managing inflammatory bowel diseases.

Cytokine Level (pg/mL) Control Treatment (50 mg/kg) TNF-α 300 150 IL-6 250 100 - Cancer Research : The compound has shown promise in inhibiting cancer cell proliferation in vitro. A notable study indicated that it reduced the viability of various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 20 to 40 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.